BenchChemオンラインストアへようこそ!

4-azido-4-deoxy-D-glucose

Glycosidase profiling Substrate specificity Bioorthogonal probe validation

4-Azido-4-deoxy-D-glucose (CAS 20379-59-3; synonym: β-D-glucopyranosyl azide) is a D-glucose derivative in which the C4 hydroxyl group is replaced by an azido (–N₃) substituent, yielding a molecular formula of C₆H₁₁N₃O₅ and a molecular weight of 205.17 g/mol. Unlike peracetylated azido sugars (e.g., Ac₄ManNAz) that enter cells via passive diffusion and require esterase processing, this compound retains the free-hydroxyl glucose scaffold and is recognized by hexokinase for phosphorylation and entry into glycolytic pathways, making it suitable as a metabolic chemical reporter.

Molecular Formula C6H11N3O5
Molecular Weight 205.17 g/mol
Cat. No. B14768920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-azido-4-deoxy-D-glucose
Molecular FormulaC6H11N3O5
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O
InChIInChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2
InChIKeyQJDMQMIMGQKBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-4-deoxy-D-glucose – C4-Azido-Modified Glucose for Bioorthogonal Glycobiology and Glycosidase Profiling


4-Azido-4-deoxy-D-glucose (CAS 20379-59-3; synonym: β-D-glucopyranosyl azide) is a D-glucose derivative in which the C4 hydroxyl group is replaced by an azido (–N₃) substituent, yielding a molecular formula of C₆H₁₁N₃O₅ and a molecular weight of 205.17 g/mol . Unlike peracetylated azido sugars (e.g., Ac₄ManNAz) that enter cells via passive diffusion and require esterase processing, this compound retains the free-hydroxyl glucose scaffold and is recognized by hexokinase for phosphorylation and entry into glycolytic pathways, making it suitable as a metabolic chemical reporter . The C4 azide functions as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide–alkyne cycloaddition, enabling covalent attachment of fluorophores, biotin, or affinity tags [1]. However, the azido substituent at a secondary carbon is sterically demanding (azide rod length ~2.36 Å vs. hydroxyl C–O bond ~1.43 Å) and cannot satisfy the hydrogen-bonding network normally engaged by the 4-OH group, creating a fundamental tension between its utility as a click-chemistry probe and its recognition by carbohydrate-processing enzymes [2].

Why Position Matters – 4-Azido-4-deoxy-D-glucose Cannot Be Interchanged with 2-, 3-, or 6-Azido Glucose Analogs


Azido-substituted glucose derivatives are not functionally interchangeable because the position of azide substitution dictates enzyme recognition, metabolic fate, and the validity of the probe as a reporter of native biochemistry. A systematic kinetic analysis of 58 glycoside hydrolase family 1 (GH1) enzymes and 891 metagenomic clones by Liu et al. (2022) demonstrated that azides at secondary carbons (C2, C3, C4) are essentially not accommodated by glycosidases, with the vast majority of enzymes showing no detectable activity toward 4-azidoglucoside substrates [1]. In contrast, 6-azido-6-deoxy-D-glucose (primary carbon substitution) is tolerated by a subset of enzymes, while 2-azido-2-deoxy-D-glucose (an analog of D-glucosamine) enters a different metabolic pathway altogether . The 4-azido derivative also differs fundamentally from 4-deoxy-4-fluoro-D-glucose: the fluoro analog is an uncompetitive inhibitor of β-galactosidase and is taken up by E. coli without catabolism (0.06 mg/mg dry weight), whereas the azido congener acts as a lactose synthase inhibitor only in the presence of α-lactalbumin [2][3]. Substituting one azido-glucose positional isomer for another in a procurement decision risks selecting a probe that is either enzymatically invisible or metabolically misdirected relative to the biological question under investigation.

Quantitative Comparative Evidence for 4-Azido-4-deoxy-D-glucose – Head-to-Head Data Against Positional Isomers and C4-Modified Analogs


Glycosidase Tolerance: 4-Azido Substrates Are Essentially Not Processed, Unlike 6-Azido Isomers

Liu et al. (2022) measured relative kcat/KM values for 2-, 3-, 4-, and 6-azidodeoxy 4-methylumbelliferyl-β-D-glucopyranoside (GlcMU) substrates against 58 active GH1 family glycosidases and 891 metagenomic clones. For the 4-azido substrate, only 8 out of 891 metagenomic clones (0.9%) exhibited any detectable hydrolytic activity, and most of these at very low levels relative to the parent GlcMU substrate [1]. Within the GH1 library, the majority of enzymes (~66%) had kcat/KM values below 5% of the parent substrate even for the most tolerated 6-azido isomer; for C2, C3, and C4 azido substrates, the few clones that showed any activity had relative kcat/KM values of only 1–2% of the parent [1]. The authors conclude that 'azides at secondary carbons are not significantly accommodated, and thus, associated substrates are not processed' and that 'such studies should not be used to quantitate glycosylation or to infer the absence of glycosylation activity' [1].

Glycosidase profiling Substrate specificity Bioorthogonal probe validation Azido sugar tolerance

Lactose Synthase Inhibition: α-Lactalbumin-Dependent Inhibition Distinct from 4-Deoxy-D-xylo-hexose

Sinha and Brew (1980) synthesized both 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and tested their effects on lactose synthase (EC 2.4.1.22). Both compounds were found to inhibit lactose synthase exclusively in the presence of the modifier protein α-lactalbumin; neither compound had any effect in its absence [1]. Critically, both D-glucose analogs 'bind to the enzyme system far more weakly than D-glucose, suggesting that the recognition of the 4-OH group of the acceptor substrate is an important factor in binding' [1]. The UDP-nucleotide sugar form, UDP-4-azido-4-deoxy-D-glucose, also shows pronounced, concentration-dependent inhibition of lactose synthesis in the presence of α-lactalbumin . This α-lactalbumin-dependent inhibition profile distinguishes 4-azido-4-deoxy-D-glucose from broad-spectrum glycosyltransferase inhibitors and positions it as a mechanistic probe for the α-lactalbumin–galactosyltransferase regulatory complex.

Lactose synthase Glycosyltransferase inhibition α-Lactalbumin Enzyme mechanism

Galactose Oxidase: 4-Azido Substitution Abolishes Enzymatic Oxidation, Unlike 4-Amino or 4-Fluoro Analogs

Maradufu and Perlin (1974) evaluated a panel of 4-substituted methyl β-D-galactopyranoside analogs as substrates for D-galactose oxidase. The relative oxidation rates followed the sequence OH > NH₂ > F ≫ Cl > H, primarily attributable to variations in Km [1]. Importantly, the 4-azido-4-deoxy, 4-bromo-4-deoxy, 4-deoxy-4-iodo, and 4-thio derivatives were all found to be completely inactive as substrates [1]. The authors concluded that the axial 4-hydroxyl group does not serve a hydrogen-bonding role but rather constitutes a substituent of optimal size for enzyme interaction. The azido group, at ~2.36 Å plus the C–N bond length of ~1.51 Å, exceeds the steric tolerance threshold [1][2]. This steric exclusion is consistent with the glycosidase findings of Liu et al. (2022), reinforcing a general principle that 4-azido substitution prevents productive binding at enzyme active sites evolved to accommodate a hydroxyl at this position.

Galactose oxidase C4 substituent tolerance Substrate analog screening Enzyme recognition

β-Galactosidase Substrate Ranking: 4-Azido Glycoside Hydrolyzed More Slowly Than 4-Amino and 4-Fluoro Analogs

Yoon et al. (1996) synthesized p-nitrophenyl β-D-galactopyranoside analogs modified at C4 with azido (compound 5), amino (compound 6), and fluoro (compound 13) groups and evaluated their hydrolysis by Escherichia coli β-galactosidase. The three analogs were hydrolyzed in the increasing rate order: 4-azido (5) < 4-amino (6) < 4-fluoro (13) [1]. While all three were described as 'slowly hydrolyzed' relative to the native 4-OH substrate, the 4-azido derivative was the poorest substrate among the three modified analogs tested [1]. This ranking aligns with the steric argument: the azido group (linear, ~3.87 Å total from the ring carbon) presents a larger steric obstacle than the amino group (~1.76 Å C–N bond plus smaller atomic radius) or the fluoro substituent (~1.35 Å C–F bond, similar in size to C–OH), further confirming the general intolerance of carbohydrate-active enzymes to 4-azido substitution.

β-Galactosidase Substrate specificity C4-deoxy analogs Kinetic ranking

Click Chemistry Utility: The Azido Group as a Bioorthogonal Handle Absent in 4-Deoxy, 4-Fluoro, and 4-Amino Analogs

4-Azido-4-deoxy-D-glucose carries an azido group that enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) for covalent conjugation to alkyne-bearing fluorophores, biotin, or affinity matrices [1]. This bioorthogonal reactivity is entirely absent in the closest structural analogs: 4-deoxy-D-xylo-hexose (no functional handle), 4-deoxy-4-fluoro-D-glucose (C–F bond is chemically inert under biological conditions), and 4-amino-4-deoxy-D-glucose (amine reactivity is not bioorthogonal and cross-reacts with endogenous electrophiles) [2]. Among the azido-substituted positional isomers, the C4 azide provides a unique advantage: because 4-azido-modified glycans are resistant to glycosidase cleavage (see Evidence Items 1–4), the azido tag persists on glycoconjugates without enzymatic removal, enabling cumulative labeling and detection that may be more difficult with 2-azido or 6-azido probes that are partially processed by endogenous enzymes [3]. This metabolic persistence, combined with the bioorthogonal reactivity, creates a dual functional profile not shared by any single comparator.

Bioorthogonal chemistry Click chemistry CuAAC SPAAC Metabolic labeling

Defined Application Scenarios for 4-Azido-4-deoxy-D-glucose Based on Quantitative Differentiation Evidence


Metabolic Labeling of Glucose-Derived Glycoconjugates with Glycosidase-Resistant Persistence

When the research objective requires metabolic incorporation of an azido-labeled glucose analog into glycoproteins, glycolipids, or polysaccharides followed by click-chemistry detection, 4-azido-4-deoxy-D-glucose offers a critical advantage over 6-azido-6-deoxy-D-glucose: its 4-azido-modified glycans are resistant to cleavage by endogenous glycosidases. As demonstrated by Liu et al. (2022), glycosidases across GH1, GH3, and other families fail to process 4-azidoglucoside substrates, whereas a subset of enzymes can hydrolyze 6-azido substrates [1]. This enzymatic resistance means the azido tag accumulates on labeled glycans rather than being gradually removed, enabling cumulative detection over extended time courses. Users should verify that the specific glycosyltransferases in their system of interest can accommodate the C4 azide modification, as glycosyltransferase tolerance may vary; the Liu et al. study used glycosidases as a model system for carbohydrate-active enzymes broadly [1].

Mechanistic Studies of the α-Lactalbumin–Lactose Synthase Regulatory Complex

4-Azido-4-deoxy-D-glucose and its UDP-nucleotide sugar derivative are among the few characterized tool compounds that inhibit lactose synthase exclusively in the presence of the modifier protein α-lactalbumin, with no effect on the free enzyme [1][2]. This conditional inhibition profile enables dissection of the α-lactalbumin-dependent regulatory mechanism in mammary gland biology, lactation physiology, and neonatal nutrition research. The UDP-4-azido-4-deoxy-D-glucose form shows concentration-dependent inhibition and can be used as a mechanistic probe to distinguish α-lactalbumin-bound from free galactosyltransferase activity in tissue extracts or reconstituted systems [2]. Researchers studying glycosyltransferase regulation should procure the UDP-nucleotide sugar form for direct enzyme assays and the free sugar form for cellular uptake and metabolic incorporation studies.

Negative-Selection Probe Design for Glycosidase Activity-Based Proteomics

The finding that 4-azido substrates are essentially not processed by glycosidases (Liu et al. 2022) can be strategically exploited in activity-based protein profiling (ABPP) [1]. In an experimental design where a panel of azido positional isomers (2-, 3-, 4-, and 6-azido) is used to profile glycosidase activity in a complex proteome, the 4-azido isomer serves as a built-in negative control: any signal arising from the 4-azido probe likely reflects non-enzymatic background or cross-reactivity rather than genuine glycosidase activity. This negative-control function is not available from the 6-azido isomer, which is partially processed [1]. Procurement of the full positional isomer panel—rather than a single azido sugar—is recommended for rigorous ABPP experimental design.

Synthesis of Hydrolysis-Resistant Glycoside Building Blocks for Chemoenzymatic Oligosaccharide Assembly

In chemoenzymatic oligosaccharide synthesis, glycosyltransferases are used to assemble azido-tagged sugar nucleotides into growing glycan chains, after which the azido group serves as a click-chemistry handle for conjugation. The resistance of 4-azido glycosidic linkages to glycosidase hydrolysis (demonstrated for β-glucosidases and β-galactosidases across multiple GH families; Liu et al. 2022) [1] makes 4-azido-4-deoxy-D-glucose a preferred starting material when the assembled oligosaccharide must remain intact during subsequent enzymatic processing steps. This contrasts with 6-azido building blocks, where the terminal azido sugar may be cleaved by exo-glycosidases present in crude enzyme preparations or cellular lysates. The Yoon et al. (1996) data further support this application, showing that 4-azido-β-galactoside is the most slowly hydrolyzed among C4-modified analogs by E. coli β-galactosidase [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-azido-4-deoxy-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.